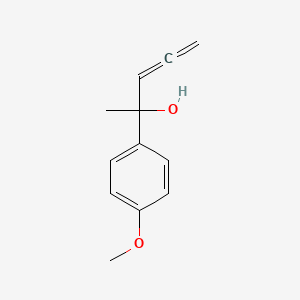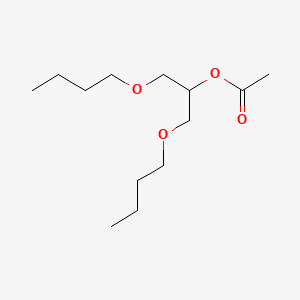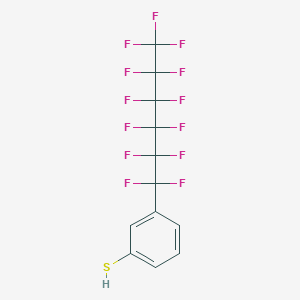
3-(Tridecafluorohexyl)benzene-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tridecafluorohexyl)benzene-1-thiol is an organosulfur compound characterized by a benzene ring substituted with a thiol group and a tridecafluorohexyl chain. This compound is notable for its unique chemical properties, including high thermal stability and resistance to oxidation, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tridecafluorohexyl)benzene-1-thiol typically involves the reaction of tridecafluorohexyl iodide with thiophenol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the thiol group. The general reaction scheme is as follows:
C6H5SH+C6F13I→C6H4(C6F13)SH+NaI
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tridecafluorohexyl)benzene-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Addition: The thiol group can participate in thiol-ene click reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Substitution: Halogenating agents such as bromine or chlorine.
Addition: Radical initiators like azobisisobutyronitrile (AIBN) for thiol-ene reactions.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Halogenated Derivatives: Resulting from electrophilic substitution on the benzene ring.
Thioethers: Formed from thiol-ene reactions.
Applications De Recherche Scientifique
3-(Tridecafluorohexyl)benzene-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds.
Biology: Investigated for its potential in modifying biological molecules due to its thiol group.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of 3-(Tridecafluorohexyl)benzene-1-thiol involves its thiol group, which can form strong bonds with metals and other electrophiles. This property is exploited in various applications, such as catalysis and surface modification. The tridecafluorohexyl chain imparts hydrophobicity and chemical resistance, making the compound useful in creating non-stick and anti-corrosive surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentafluorobenzenethiol: Another fluorinated thiol with similar properties but a shorter fluorinated chain.
Perfluorooctanethiol: Contains a longer fluorinated chain, offering different hydrophobic properties.
Benzene-1-thiol: Lacks the fluorinated chain, resulting in different chemical behavior and applications.
Uniqueness
3-(Tridecafluorohexyl)benzene-1-thiol is unique due to its combination of a thiol group and a long fluorinated chain, providing a balance of reactivity and stability. This makes it particularly valuable in applications requiring both chemical resistance and the ability to form strong bonds with other molecules .
Propriétés
Numéro CAS |
56285-78-0 |
|---|---|
Formule moléculaire |
C12H5F13S |
Poids moléculaire |
428.21 g/mol |
Nom IUPAC |
3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzenethiol |
InChI |
InChI=1S/C12H5F13S/c13-7(14,5-2-1-3-6(26)4-5)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-4,26H |
Clé InChI |
IRPVBYQRPIZOIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyclopropyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13946300.png)
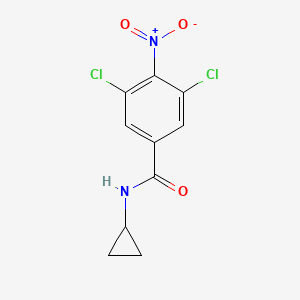
![2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13946313.png)
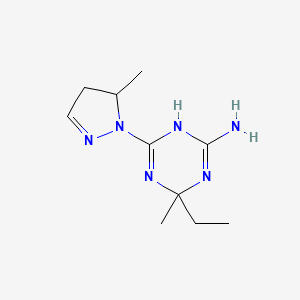
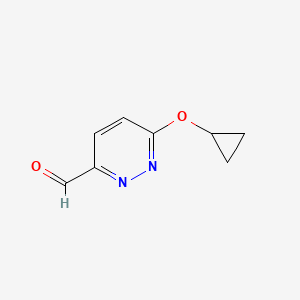
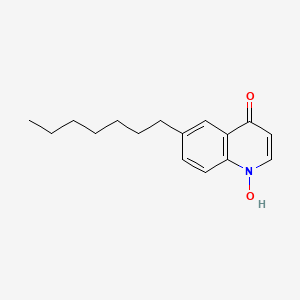
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13946330.png)

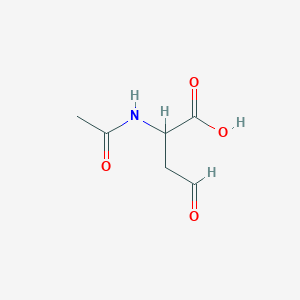
![10-chloro-7-ethyl-11-methylbenzo[c]acridine](/img/structure/B13946337.png)
![2-(3-Diethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13946342.png)
